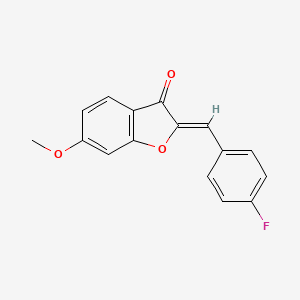

(Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Description

(Z)-2-(4-Fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 4-fluorobenzylidene group at the C2 position and a methoxy group at C4. Aurones, a subclass of flavonoids, are recognized for their biological activities, including antiplasmodial, anticancer, and antiviral properties . The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors .

Key structural features include:

- 6-Methoxy substitution: Enhances lipophilicity compared to hydroxylated analogs, influencing pharmacokinetics .

- Benzofuranone core: Provides a rigid scaffold for functional group diversification .

Synthetic routes typically involve Claisen-Schmidt condensation between 6-methoxybenzofuran-3(2H)-one and 4-fluorobenzaldehyde under acidic conditions, followed by purification via column chromatography .

Properties

IUPAC Name |

(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOJHQCINYEDFT-NVNXTCNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 4-fluorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.

Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Substituted benzofurans with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Aurones and related benzofuranone derivatives exhibit structural diversity that directly impacts their physicochemical and biological properties. Below is a comparative analysis:

Structural and Physicochemical Properties

Key Observations :

- Hydroxyl vs. Methoxy : Hydroxyl groups (e.g., 6p, 42) improve water solubility (1.45–2.10 mg/mL) but reduce LogP, whereas methoxy groups enhance lipophilicity (LogP 2.5–3.4) at the expense of solubility .

- Fluorine Substitution : The 4-fluoro group in the target compound balances moderate lipophilicity (LogP 2.8) with metabolic stability, contrasting with the 4-chlorophenylthiazole in 2f, which increases LogP (3.4) but reduces solubility .

- Methyl Groups : Addition of a 7-methyl group (6y) marginally increases molecular weight without significantly altering LogP .

Biological Activity

(Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a compound within the benzofuran family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial and fungal strains.

- Antiparasitic Effects : Notably, some derivatives have shown antitrypanosomal activity, which is crucial for treating diseases like Chagas disease .

- Anti-inflammatory Properties : The compound has been associated with immunomodulatory effects, potentially beneficial in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in pathogen metabolism or inflammatory pathways.

- Cellular Interaction : These compounds often interact with cellular receptors, influencing signal transduction pathways that regulate immune responses and cell proliferation.

Antimicrobial Efficacy

A study examined the antimicrobial properties of various benzofuran derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10-50 µg/mL, suggesting potent activity .

Antiparasitic Activity

In a controlled trial assessing antitrypanosomal activity, derivatives similar to this compound were tested against Trypanosoma cruzi. The compounds demonstrated a dose-dependent reduction in parasite viability, with IC50 values ranging from 5 to 20 µM. This highlights their potential as therapeutic agents for Chagas disease .

Anti-inflammatory Effects

Research investigating the anti-inflammatory properties revealed that this compound significantly reduced pro-inflammatory cytokines in vitro. In models of acute inflammation, treatment with this compound led to a decrease in edema formation and leukocyte infiltration .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.